Regioselectivity in Photoinduced Electron-Transfer Reactions: Exclusive α-Addition vs. γ-Addition in Comparators
In the photoinduced addition to C60, prenyltributyltin exhibits exclusive α-regioselectivity, yielding only the α-adduct (C60-1,2-CH2CH=CMe2). This contrasts sharply with typical allylic stannane behavior, which often produces mixtures of α- and γ-adducts, and demonstrates a mechanistic divergence (electron transfer vs. nucleophilic attack) that is unique to this specific reagent [1].
| Evidence Dimension | Regioselectivity of Addition to C60 |
|---|---|
| Target Compound Data | 100% α-adduct; 0% γ-adduct |
| Comparator Or Baseline | Typical allylic stannanes (e.g., allyltributyltin) under similar conditions often yield mixtures of α- and γ-adducts. The study notes this selectivity is 'characteristic' of prenyltributyltin via an electron-transfer mechanism. |
| Quantified Difference | Absolute regioselectivity (α:γ = 100:0) vs. non-selective mixture for comparators. |
| Conditions | Photoinduced electron transfer from prenyltributyltin to the triplet excited state of C60 under visible light irradiation. |
Why This Matters
This evidence demonstrates that for applications requiring absolute regiocontrol, such as in the synthesis of specific fullerene derivatives for materials science or medicinal chemistry, generic allyltin reagents cannot substitute for prenyltributyltin.
- [1] Fukuzumi, S., et al. Addition of Group 14 organometallic compounds to C60 via photoinduced electron transfer. Direct detection of radical ion pair intermediates. Journal of Organometallic Chemistry, 1999. DOI: 10.1016/S0022-328X(98)00929-2. View Source
